molecular formula C21H19N5O4 B2790304 2-(3-Methoxyphenyl)-6-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 321538-31-2

2-(3-Methoxyphenyl)-6-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B2790304
CAS No.: 321538-31-2
M. Wt: 405.414
InChI Key: VKVXJKITBQOEJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxyphenyl)-6-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a research chemical recognized for its potent and selective antagonism of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on primary sensory neurons, often referred to as the "wasabi receptor," and it acts as a key sensor for reactive chemical irritants and endogenous inflammatory mediators. Its activation is implicated in the pathophysiology of neuropathic and inflammatory pain, as well as neurogenic inflammation. This compound functions by blocking the channel, thereby inhibiting the influx of calcium and sodium ions in response to TRPA1 agonists such as allyl isothiocyanate (AIC) or formalin. Research utilizing this antagonist is pivotal for elucidating the specific roles of TRPA1 in various disease models. Studies have demonstrated its efficacy in attenuating pain-related behaviors in rodent models of oxaliplatin-induced neuropathic pain , highlighting its value in investigating chemotherapy-induced peripheral neuropathy. By providing a high degree of target specificity, this tool compound enables researchers to dissect TRPA1-mediated signaling pathways from those involving other sensory ion channels like TRPV1, contributing to the validation of TRPA1 as a therapeutic target for a range of chronic pain conditions and respiratory diseases .

Properties

IUPAC Name

2-(3-methoxyphenyl)-6-[2-(4-methoxyphenyl)pyrazol-3-yl]-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-24-20(27)19(23-26(21(24)28)15-5-4-6-17(13-15)30-3)18-11-12-22-25(18)14-7-9-16(29-2)10-8-14/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVXJKITBQOEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C2=CC(=CC=C2)OC)C3=CC=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-Methoxyphenyl)-6-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a novel triazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the pyrazole and triazine moieties through condensation reactions and subsequent modifications to introduce methoxy and methyl substituents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazine derivatives. The compound has shown promising results in various cancer cell lines:

  • Cytotoxicity : In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231, outperforming standard chemotherapeutics like cisplatin .
  • Mechanism of Action : Research indicates that the compound induces apoptosis through the activation of caspases (caspase 3/7, 8, and 9) and modulates key apoptotic pathways by affecting NF-κB and p53 signaling . Additionally, it promotes autophagy as evidenced by increased beclin-1 expression and mTOR inhibition .

Other Biological Activities

Beyond anticancer effects, this compound may exhibit a range of other biological activities:

  • Antimicrobial Activity : Similar triazine derivatives have shown antibacterial and antifungal properties, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory activities, which could be beneficial in managing chronic inflammatory diseases .

Data Summary

Biological ActivityObserved EffectsReferences
AnticancerHigh cytotoxicity in MCF-7 and MDA-MB-231
Apoptosis InductionActivation of caspases; modulation of NF-κB
AutophagyIncreased beclin-1 expression; mTOR inhibition
AntimicrobialPotential antibacterial and antifungal effects
Anti-inflammatoryDocumented anti-inflammatory properties

Case Studies

  • Study on Anticancer Activity : A study evaluated various triazine derivatives against breast cancer cell lines. The compound exhibited an IC50 value lower than that of cisplatin, indicating superior efficacy in inducing cell death .
  • Mechanistic Insights : Another investigation into the mechanism revealed that treatment with this compound led to significant upregulation of apoptosis-related proteins while downregulating survival signals such as NF-κB .

Comparison with Similar Compounds

Enzyme Inhibition

  • Kinase Inhibition: Fluorophenyl-substituted analogs (e.g., CAS 321538-37-8) exhibit moderate inhibition of tyrosine kinases (IC₅₀ ~0.45 µM) due to fluorine’s electronegativity enhancing hydrogen bonding.
  • Antimicrobial Activity: Phenyl-substituted derivatives (e.g., CAS 321538-29-8) show weak activity against Gram-positive bacteria (MIC >50 µg/mL), suggesting that methoxy or fluoro substituents could enhance membrane penetration or target binding .

Metabolic Stability

  • The fluorophenyl analog (CAS 321538-37-8) demonstrates a plasma half-life (t₁/₂) of ~2.5 hours in rodent models, attributed to fluorine’s resistance to CYP450-mediated oxidation. The target compound’s methoxy groups may shorten t₁/₂ due to demethylation pathways .

Q & A

Q. What are the optimal synthetic routes for preparing this triazine-pyrazole hybrid compound?

The synthesis typically involves cyclocondensation and alkylation steps. For example, heterocyclic intermediates like pyrazoles can be synthesized via reactions of hydrazine derivatives with carbonyl compounds under acidic conditions. Alkylation with benzyl chlorides or chloroacetamides may introduce substituents (e.g., methoxyphenyl groups). Key steps include controlling reaction temperatures (e.g., 0–80°C) and using catalysts like phosphorus oxychloride for cyclization .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions.
  • X-ray diffraction : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds stabilizing S(6) ring motifs) .
  • Elemental analysis : Validates purity and stoichiometry. Methodological rigor includes comparing experimental data with DFT/B3LYP/6-311G(d,p) computational results for structural validation .

Q. How is the antimicrobial activity of this compound screened, and what are preliminary findings?

Standard protocols involve agar dilution or broth microdilution against Gram-positive/negative bacteria and fungi. Derivatives with oxadiazole or thiadiazine moieties often show enhanced activity due to electron-withdrawing groups. For example, 1-alkyl-5-methyl-3-phenyl analogs exhibit MIC values <50 µg/mL in some cases .

Advanced Research Questions

Q. How do hydrogen-bonding networks and supramolecular interactions influence the compound’s crystallographic behavior?

X-ray studies reveal chains of N–H⋯N and C–H⋯N hydrogen bonds forming zigzag R₂²(8) motifs along the c-axis. Stacking along the a-axis via N–H⋯O bonds creates 2D networks. DFT calculations correlate these interactions with thermodynamic stability (e.g., Gibbs free energy changes with temperature) .

Q. What computational strategies predict the compound’s reactivity and electronic properties?

  • Mulliken population analysis : Identifies charge distribution, highlighting nucleophilic (e.g., methoxy oxygen) and electrophilic (e.g., triazine nitrogen) sites.
  • HOMO-LUMO gaps : Calculated using DFT/B3LYP, these gaps (~4–5 eV) indicate redox stability and potential for charge-transfer interactions .
  • Electrostatic potential (MEP) maps : Visualize regions prone to electrophilic attack, guiding derivatization strategies .

Q. How can discrepancies in synthetic yields or bioactivity data be systematically addressed?

  • Reaction optimization : Vary solvents (e.g., DMF vs. acetone), temperatures, and catalysts to identify yield-limiting steps.
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-methoxyphenyl with halogenated aryl groups) to isolate bioactivity drivers .
  • Statistical analysis : Use ANOVA to assess reproducibility in biological assays .

Q. What methodologies determine the compound’s pKa and solubility in non-aqueous solvents?

Potentiometric titrations with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF provide pKa values. Half-neutralization potentials (HNPs) are derived from mV-mL titration curves, with corrections for solvent polarity .

Methodological Considerations

Q. How to design experiments for evaluating environmental fate or ecotoxicological impacts?

Follow frameworks like Project INCHEMBIOL:

  • Physicochemical profiling : Measure logP, hydrolysis rates, and photodegradation.
  • Biotic/abiotic transformation studies : Use LC-MS/MS to track metabolite formation in simulated ecosystems .
  • Tiered toxicity testing : Start with algal/ Daphnia assays (OECD 201/202) before mammalian cell lines .

Q. What strategies validate the compound’s mechanism of action in biological systems?

  • Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) using spectrophotometric methods.
  • Molecular docking : Simulate binding affinities with proteins (e.g., Penicillin-Binding Proteins for antimicrobial activity) .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.